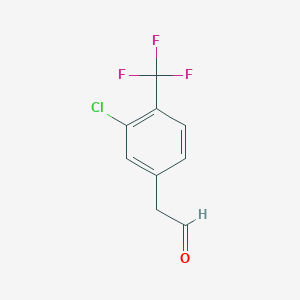
2-Methyl-4-(pyridin-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(pyridin-2-yl)butan-2-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of butanamine, featuring a pyridine ring attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-2-yl)butan-2-amine typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 20-50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration.
Major Products Formed
Oxidation: Formation of 2-methyl-4-(pyridin-2-yl)butan-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
2-Methyl-4-(pyridin-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pyridine ring plays a crucial role in binding to the active site of the target molecule, while the butanamine chain influences the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(pyridin-4-yl)butan-2-amine
- 2-Methyl-4-(pyridin-3-yl)butan-2-amine
- 2-Methyl-4-(pyridin-2-yl)butan-2-ol
Uniqueness
2-Methyl-4-(pyridin-2-yl)butan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-methyl-4-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C10H16N2/c1-10(2,11)7-6-9-5-3-4-8-12-9/h3-5,8H,6-7,11H2,1-2H3 |
InChI Key |
WTBWWXXFUJRHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B13604666.png)
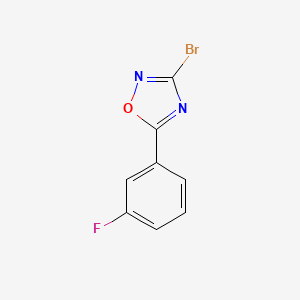
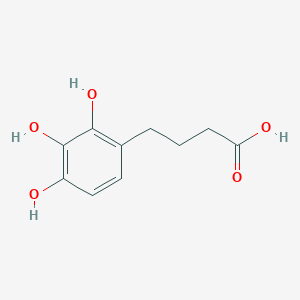
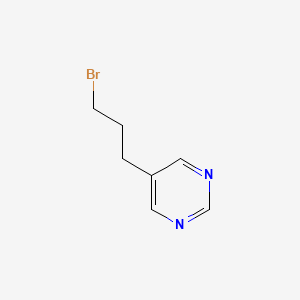
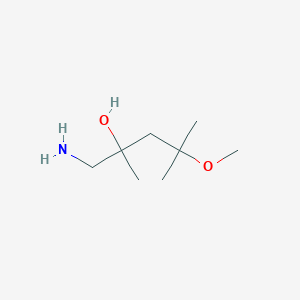

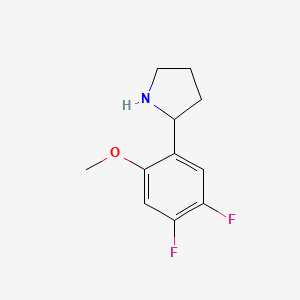


![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
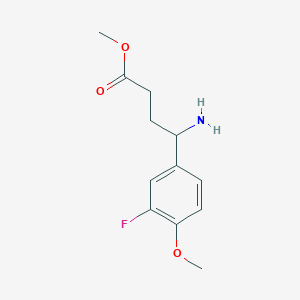
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
